Oct-7-ene-2,6-dione
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Overview
Description
Oct-7-ene-2,6-dione is an organic compound characterized by the presence of a double bond and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-ene-2,6-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of a solvent like dichloromethane at low temperatures . The resulting adduct undergoes further reactions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Oct-7-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Oct-7-ene-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oct-7-ene-2,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its application, such as in enzyme inhibition or as a reactive intermediate in synthetic processes.
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound shares a similar bicyclic structure but with additional carboxylic acid groups.
4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: Another structurally related compound with different functional groups.
Uniqueness: Oct-7-ene-2,6-dione is unique due to its specific combination of a double bond and two ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in both academic research and industrial applications.
Properties
CAS No. |
51297-43-9 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
oct-7-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-8(10)6-4-5-7(2)9/h3H,1,4-6H2,2H3 |
InChI Key |
FJENJICHKAAWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)C=C |
Origin of Product |
United States |
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